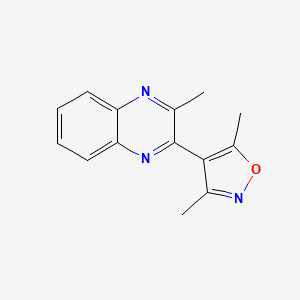![molecular formula C21H20N2O2 B5144103 ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole-based compound that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is not fully understood. However, it has been suggested that ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate can reduce inflammation and pain.
Biochemical and physiological effects:
ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological effects at low concentrations, making it a cost-effective compound for research. However, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate also has some limitations. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has not been extensively studied in human clinical trials, and its safety profile is not well established.
未来方向
There are several future directions for further research on ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate. One area of research is the development of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the investigation of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to establish the safety and efficacy of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate in human clinical trials. In addition, the development of new synthesis methods for ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate could improve its availability and reduce its cost.
合成方法
The synthesis of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate involves the reaction of 4-methylacetophenone, phenylhydrazine, and ethyl acetoacetate in the presence of a base catalyst. The reaction results in the formation of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, which can be purified using column chromatography. The yield of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate obtained from this method is around 60-70%, making it a reliable and efficient synthesis method.
科学研究应用
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to have antimicrobial activity against various strains of bacteria and fungi.
属性
IUPAC Name |
ethyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-25-20(24)14-13-18-15-23(19-7-5-4-6-8-19)22-21(18)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSFGKLUDUZTP-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

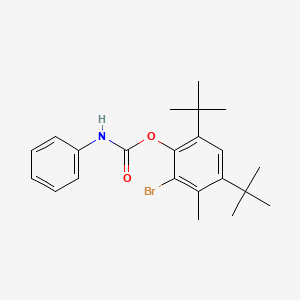
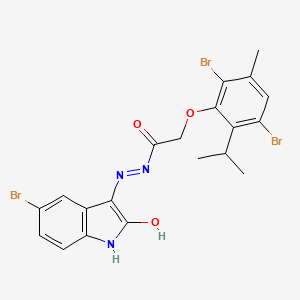
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
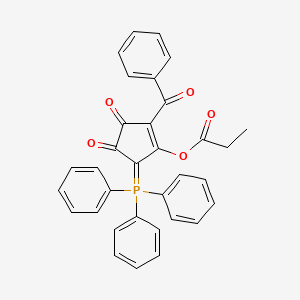
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)
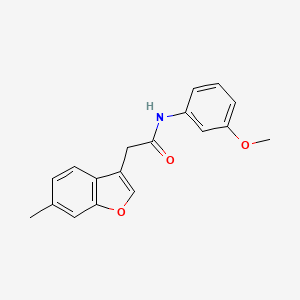
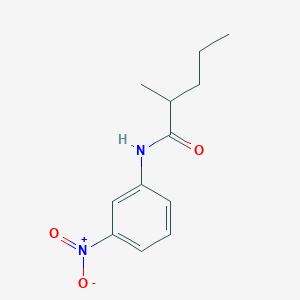
![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
